molecular formula C14H12Cl2N2S B1216555 1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea CAS No. 89516-46-1

1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea

Cat. No. B1216555
CAS RN: 89516-46-1
M. Wt: 311.2 g/mol
InChI Key: UZZSBHPQFNQHIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of 1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea is not directly detailed in the available literature, related thiourea derivatives and similar compounds have been synthesized through methods involving direct reactions of amines with isothiocyanates or carbon disulfide in the presence of suitable bases or through modification of existing thiourea structures by alkylation, acylation, or condensation reactions. The choice of reactants, solvents, and catalysts can significantly influence the yield, purity, and stereochemistry of the synthesized thioureas (Anitha et al., 2019).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including 1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea, can be elucidated using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. These analyses provide insights into the compound's conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its reactivity and properties. Single crystal X-ray diffraction analysis has been employed to determine the molecular structure of related compounds, showing that they can exhibit various degrees of planarity, conjugation, and specific geometric orientations that influence their chemical behavior (B. S. Gudennavar et al., 2014).

Safety And Hazards

The safety and hazards associated with “1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea” are not well-documented. However, it’s always important to handle chemical compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols5.


Future Directions

The future directions for “1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea” are not well-documented. However, there is a growing interest in the use of biocatalysis for the production of drugs with an emphasis on green chemistry6.


Please note that the information provided is based on the best available data and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2S/c15-11-7-6-10(13(16)8-11)9-17-14(19)18-12-4-2-1-3-5-12/h1-8H,9H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZSBHPQFNQHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008852
Record name N'-[(2,4-Dichlorophenyl)methyl]-N-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea

CAS RN

89516-46-1
Record name NSC204784
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-[(2,4-Dichlorophenyl)methyl]-N-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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